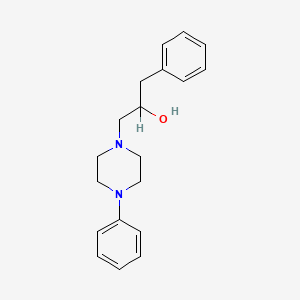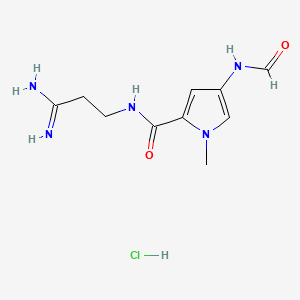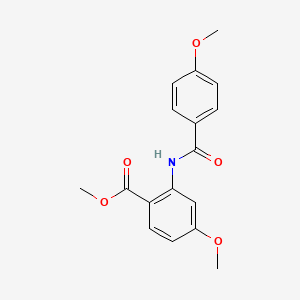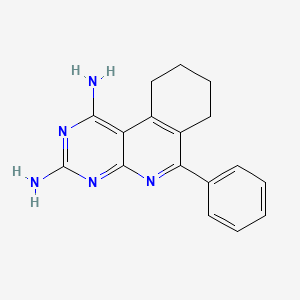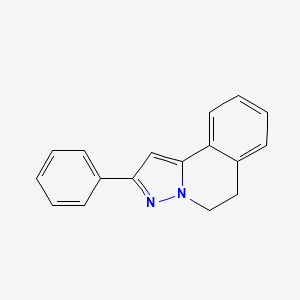
Pyrazolo(5,1-a)isoquinoline, 5,6-dihydro-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazolo(5,1-a)isoquinoline, 5,6-dihydro-2-phenyl- is a heterocyclic compound that combines the structural features of both pyrazole and isoquinoline.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo(5,1-a)isoquinolines typically involves the annulation of pyrazole derivatives with alkynes. One common method employs ruthenium(II)-catalyzed C–H/N–H annulation in the presence of copper(II) acetate and silver hexafluoroantimonate in water under a nitrogen atmosphere . This reaction can also be performed in alcohol at a lower temperature without copper(II) acetate and silver salt but with a carboxylate ligand under air .
Industrial Production Methods
This includes optimizing reaction conditions, catalysts, and solvents to achieve higher yields and purity suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrazolo(5,1-a)isoquinoline, 5,6-dihydro-2-phenyl- undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized derivatives.
Reduction: Formation of reduced analogs.
Substitution: Introduction of different substituents on the pyrazole or isoquinoline rings.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often employs halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo(5,1-a)isoquinolines, which can exhibit different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of pyrazolo(5,1-a)isoquinoline, 5,6-dihydro-2-phenyl- involves its interaction with specific molecular targets and pathways. For example, as a dopamine D4 receptor antagonist, it binds to the receptor and inhibits its activity, which can modulate neurotransmission and have therapeutic effects in certain neurological disorders . Similarly, as a CDC25B inhibitor, it interferes with cell cycle regulation, potentially offering anti-cancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo(1,5-a)pyridine: Exhibits potent p38 kinase inhibition and antiviral activity against Herpes Simplex Virus.
Pyrazolopyrimidines: Known for their bioactivity enhancement due to pyrazole ring fusion.
Pyrazolopiperidines: Another class of compounds with significant biological activities.
Uniqueness
Pyrazolo(5,1-a)isoquinoline, 5,6-dihydro-2-phenyl- is unique due to its combined pyrazole and isoquinoline structure, which imparts distinct biological properties and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
61001-31-8 |
|---|---|
Molekularformel |
C17H14N2 |
Molekulargewicht |
246.31 g/mol |
IUPAC-Name |
2-phenyl-5,6-dihydropyrazolo[5,1-a]isoquinoline |
InChI |
InChI=1S/C17H14N2/c1-2-7-14(8-3-1)16-12-17-15-9-5-4-6-13(15)10-11-19(17)18-16/h1-9,12H,10-11H2 |
InChI-Schlüssel |
IBJHYSYKPWYXOG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C41 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


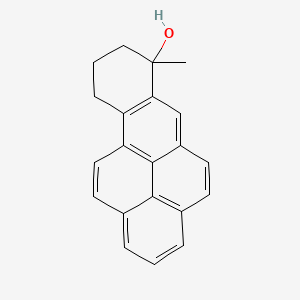
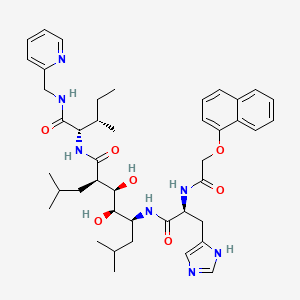
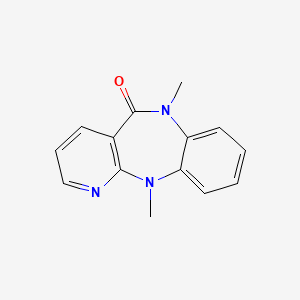



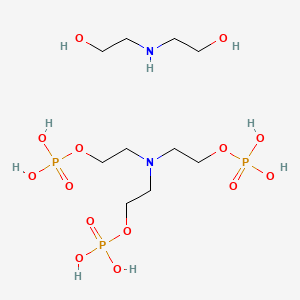
![9-methyl-2-propyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12800725.png)
